molecular formula C19H18N4OS2 B2763243 N-(1-cyanocyclobutyl)-N-methyl-2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxamide CAS No. 1428086-08-1

N-(1-cyanocyclobutyl)-N-methyl-2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxamide

Cat. No.: B2763243
CAS No.: 1428086-08-1
M. Wt: 382.5
InChI Key: KTJCZTSMROLHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Thieno[2,3-d][1,3]thiazole : This heterocyclic ring system contains both sulfur and nitrogen atoms. It is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Synthesis Analysis

  • Thieno[2,3-d][1,3]thiazole-2,4-diol (3) synthesis : Starting from methyl 2-aminothiophene-3-carboxylate (1), urea reacts to form thieno[2,3-d][1,3]thiazole-2,4-diol (3) . This intermediate serves as a key building block.
  • N-pyridine substitution : Various pyridine amines react with 2,4-dichlorothieno[2,3-d]pyrimidine (4) in N,N-dimethylformamide/Hung’s base at 80°C, yielding N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives (5a–5j) .

Future Directions

: Venugopalarao Vikram, Karteek rao Amperayani, Venkata Ravi Sankar Ummidi & Umadevi Parimi. “Synthesis, Anti-Microbial Activity, and Docking Studies of Novel N-Pyridine Substituted 2-Chlorothieno[2,3-d]pyrimidine Derivatives.” Russian Journal of General Chemistry, Volume 91, pages

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-2-(2-methylanilino)thieno[2,3-d][1,3]thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-12-6-3-4-7-13(12)21-18-22-16-14(26-18)10-15(25-16)17(24)23(2)19(11-20)8-5-9-19/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJCZTSMROLHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=C(S2)C=C(S3)C(=O)N(C)C4(CCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.